1-benzyl-6-(furan-2-ylmethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
1-BENZYL-6-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that features a unique fusion of benzyl, furan, and diazinopyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZYL-6-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the diazinopyrimidine core, followed by the introduction of the furan and benzyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-BENZYL-6-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the diazinopyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and furan moieties.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted analogs with modified pharmacological properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-BENZYL-6-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
- 1-BENZYL-6-[(THIOPHEN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
- 1-BENZYL-6-[(PYRIDIN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE
Uniqueness: 1-BENZYL-6-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE stands out due to the presence of the furan moiety, which imparts unique electronic and steric properties. This makes it particularly suitable for applications requiring specific interactions with biological targets or materials with distinct electronic characteristics.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-benzyl-6-(furan-2-ylmethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2S/c23-17-15-11-21(10-14-7-4-8-24-14)12-19-16(15)22(18(25)20-17)9-13-5-2-1-3-6-13/h1-8,19H,9-12H2,(H,20,23,25) |
InChI Key |
KDMIJIADGFITLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(NCN1CC3=CC=CO3)N(C(=S)NC2=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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